molecular formula C25H26FNO4S B281088 N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide

Número de catálogo B281088
Peso molecular: 455.5 g/mol
Clave InChI: OTKPLFOVELDGIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide, commonly known as TAK-659, is a small molecule kinase inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits and its unique mechanism of action.

Mecanismo De Acción

TAK-659 works by inhibiting the activity of various kinases that are involved in the regulation of cell growth and survival. It specifically targets Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on the biochemical and physiological processes that are involved in the development and progression of cancer and autoimmune diseases. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. These effects make TAK-659 a promising candidate for the treatment of various types of cancer and autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of TAK-659 is its ability to selectively target specific kinases that are involved in the regulation of cell growth and survival. This makes it a valuable tool for studying the role of these kinases in various disease processes. However, TAK-659 also has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. In addition, the pharmacokinetic and pharmacodynamic properties of TAK-659 are not well understood, which can make it difficult to interpret experimental results.

Direcciones Futuras

There are several future directions for the development and study of TAK-659. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Another direction is the exploration of new therapeutic applications for TAK-659, such as the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the pharmacokinetic and pharmacodynamic properties of TAK-659, which could help to optimize dosing regimens and improve clinical outcomes.

Métodos De Síntesis

TAK-659 is a complex molecule that requires a multi-step synthesis process. The synthesis of TAK-659 involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-amino-6,7,8,9-tetrahydrodibenzo[b,d]furan-3-carboxylic acid, followed by the coupling of the resulting intermediate with cyclohexylamine. The final product is obtained after purification and characterization using various analytical techniques.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential therapeutic benefits in the treatment of cancer and autoimmune diseases. It has been shown to inhibit various kinases that are involved in the regulation of cell growth and survival, including BTK, AKT, and FLT3. This makes TAK-659 a promising candidate for the treatment of hematological malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

Propiedades

Fórmula molecular

C25H26FNO4S

Peso molecular

455.5 g/mol

Nombre IUPAC

N-(4-fluorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C25H26FNO4S/c26-18-10-13-20(14-11-18)32(29,30)27(25(28)17-6-2-1-3-7-17)19-12-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h10-17H,1-9H2

Clave InChI

OTKPLFOVELDGIU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)F

SMILES canónico

C1CCC(CC1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.